7-氯吲哚-3-乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

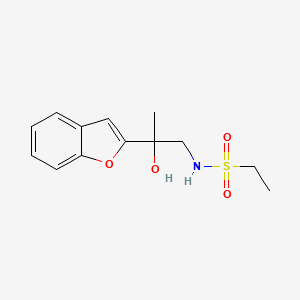

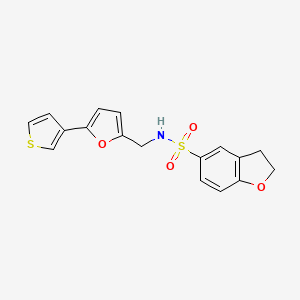

“Methyl 7-Chloroindole-3-acetate” is a chemical compound with the molecular formula C11H10ClNO2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 7-Chloroindole-3-acetate” consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a chlorine atom and an acetate group .Chemical Reactions Analysis

Indole derivatives like “Methyl 7-Chloroindole-3-acetate” are known to undergo various chemical reactions. For instance, they can be converted into halogenated and oxygenated derivatives through biocatalytic approaches . They can also participate in electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .科学研究应用

Biotechnological Production

Indole derivatives, including Methyl 7-Chloroindole-3-acetate, have been used in the biotechnological production of industrial applications . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Flavor and Fragrance Applications

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . The unique aromatic properties of indole compounds can enhance the sensory experience of various products.

Pharmaceutical Chemistry

Substituted indoles are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors . This makes them valuable in the development of new drugs and therapies.

Antiviral Activity

Indole derivatives have shown potential in antiviral activity. For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in anticancer activity. They have been found to exhibit antitumor properties, making them valuable in cancer research .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Production of Halogenated Indole

Production of halogenated indole by biocatalysis using halogenation enzymes was shown for 7-chloroindole . This process could potentially be applied to Methyl 7-Chloroindole-3-acetate, opening up new avenues for research and industrial applications.

作用机制

While the specific mechanism of action for “Methyl 7-Chloroindole-3-acetate” is not available, indole and its derivatives are known to have various biological effects. They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

属性

IUPAC Name |

methyl 2-(7-chloro-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRBOCSGBFZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-Chloroindole-3-acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/no-structure.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)